molecular formula C17H23NO3S B5628611 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one

1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one

Cat. No.: B5628611
M. Wt: 321.4 g/mol
InChI Key: HCTNZJQOBYLCMS-YOEHRIQHSA-N
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Description

1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one is a complex organic compound with a unique structure that includes a benzoxepine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one involves multiple steps, including the formation of the benzoxepine and pyrrole rings, followed by their fusion. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of these rings and their subsequent fusion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ketone group would yield an alcohol.

Scientific Research Applications

1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methylsulfanyl groups play crucial roles in its binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one : This compound is unique due to its specific structure and functional groups.
  • Other Benzoxepine Derivatives : Compounds with similar benzoxepine structures but different functional groups.
  • Pyrrole Derivatives : Compounds with similar pyrrole structures but different ring fusions and functional groups.

Uniqueness

The uniqueness of 1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-1benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one lies in its specific combination of a benzoxepine ring fused with a pyrrole ring and the presence of hydroxymethyl and methylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-3-methylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-22-7-6-16(20)18-9-14-10-21-15-5-3-2-4-13(15)8-17(14,11-18)12-19/h2-5,14,19H,6-12H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTNZJQOBYLCMS-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N1CC2COC3=CC=CC=C3CC2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(=O)N1C[C@H]2COC3=CC=CC=C3C[C@]2(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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